7-Methylzonisamide
Description
7-Methylzonisamide is a structural derivative of zonisamide (1,2-benzisoxazole-3-methanesulfonamide), a sulfonamide-class anticonvulsant used in epilepsy treatment. The compound features a methyl group substitution at the 7-position of the benzisoxazole ring (Figure 1). This modification may influence its physicochemical properties, such as lipophilicity, metabolic stability, or binding affinity to neuronal targets like sodium or calcium channels.
Properties
CAS No. |
68936-38-9 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(7-methyl-1,2-benzoxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-6-3-2-4-7-8(5-15(10,12)13)11-14-9(6)7/h2-4H,5H2,1H3,(H2,10,12,13) |
InChI Key |
RILKHRRRBHYFSU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=NO2)CS(=O)(=O)N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)CS(=O)(=O)N |
Synonyms |
7-methylzonisamide |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methylzonisamide typically involves the reaction of benzisoxazole derivatives with methanesulfonamide under specific conditions. The industrial production methods often include the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
7-Methylzonisamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
7-Methylzonisamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: It is used in the development of drugs for the treatment of neurological disorders, such as epilepsy.
Mechanism of Action
The mechanism of action of 7-Methylzonisamide involves the inhibition of voltage-gated sodium and T-type calcium channels. This inhibition stabilizes neuronal membranes and reduces epileptiform activity, making it effective in the treatment of seizures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists several zonisamide analogs (), enabling a structural comparison (Table 1). Key derivatives include:
| Compound Name | Substituent Position/Type | Structural Feature |
|---|---|---|
| Zonisamide | None (parent compound) | 1,2-benzisoxazole-3-methanesulfonamide |
| N-Methylzonisamide | Methylation at sulfonamide N | Altered sulfonamide moiety |
| 5-Fluoro-zonisamide | Fluorine at 5-position | Enhanced electronegativity |
| 5-Bromo-zonisamide | Bromine at 5-position | Increased steric bulk/halogen effects |
| 7-Methylzonisamide | Methyl at 7-position | Lipophilicity modulation |
| 5-Amino-zonisamide | Amino group at 5-position | Potential for hydrogen bonding |
Table 1. Structural comparison of zonisamide derivatives.
Key Observations:
Halogens like bromine may enhance binding via hydrophobic interactions but could increase toxicity risks. 7-Methyl substitution introduces steric and lipophilic effects, which may alter blood-brain barrier permeability compared to the parent compound.
Amino groups (5-amino-zonisamide) could enhance water solubility but may also increase susceptibility to oxidative metabolism.
Synthetic Accessibility: While details benzonorbornadiene synthesis via benzyne cycloaddition, this method is unrelated to zonisamide derivatives. Zonisamide analogs are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling for halogenated variants.
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